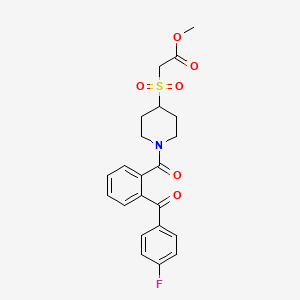

2-Acetoximetil-1-(2-(4-fluorobenzoil)benzoil)piperidin-4-sulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzoylated products involves the benzoylation of substituted phenols under low temperature. These products, upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, give hydroxy benzophenones .Molecular Structure Analysis

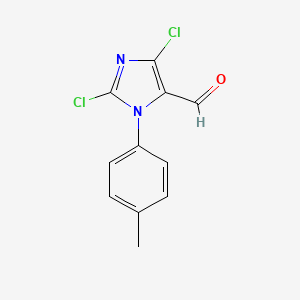

The molecular formula of this compound is C22H22FNO6S. It has an average mass of 447.477 Da and a monoisotopic mass of 447.115173 Da .Chemical Reactions Analysis

The compound is involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .Mecanismo De Acción

The mechanism of action of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of various diseases.

Biochemical and Physiological Effects:

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is its high potency, which allows for the use of lower concentrations in experiments. However, its limited solubility in water can make it difficult to administer in certain experiments. In addition, its high cost can be a limitation for some research groups.

Direcciones Futuras

There are several future directions for the research on Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its mechanism of action in greater detail. Additionally, the development of more efficient synthesis methods and the investigation of its potential side effects are also important future directions.

Métodos De Síntesis

The synthesis method of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves the reaction of 4-fluorobenzoyl chloride, piperidine, and sulfonyl chloride with methyl acetate. The reaction occurs in the presence of a catalyst and results in the formation of the desired compound. The purity of the compound can be enhanced through various purification techniques.

Aplicaciones Científicas De Investigación

- En particular, ha demostrado potencia contra ciertas cepas bacterianas. Estudios adicionales podrían explorar su mecanismo de acción y su potencial como alternativa a los antibióticos tradicionales .

- El 2-Acetoximetil-1-(2-(4-fluorobenzoil)benzoil)piperidin-4-sulfonato podría evaluarse por su actividad antifúngica, especialmente contra infecciones fúngicas sistémicas .

- Aunque no se ha estudiado directamente para este propósito, las características estructurales del compuesto sugieren que podría valer la pena investigar como un inhibidor de TK .

- Si bien no es idéntico, la porción de indol en nuestro compuesto podría explorarse por sus posibles efectos sobre el crecimiento y desarrollo de las plantas .

Actividad Antimicrobiana

Propiedades Antifúngicas

Inhibición de la Receptor Tyrosine Kinase (TK)

Análogo de la Hormona Vegetal

Destino de la Proteína FtsZ

Propiedades

IUPAC Name |

methyl 2-[1-[2-(4-fluorobenzoyl)benzoyl]piperidin-4-yl]sulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO6S/c1-30-20(25)14-31(28,29)17-10-12-24(13-11-17)22(27)19-5-3-2-4-18(19)21(26)15-6-8-16(23)9-7-15/h2-9,17H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKBMNAHYAVLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)

![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2389861.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2389864.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)

![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)